![molecular formula C19H18F2N2O2 B5805001 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B5805001.png)
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide
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Overview
Description
This compound is a piperidine derivative, which is a class of organic compounds containing a piperidine ring, a saturated heterocycle made up of one nitrogen atom and five carbon atoms . It also contains fluorobenzoyl and fluorophenyl groups, which are aromatic rings with fluorine substitutions .
Molecular Structure Analysis
The molecular structure of this compound would include a piperidine ring attached to a fluorobenzoyl group and a fluorophenyl group. The presence of fluorine atoms could influence the compound’s reactivity, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. The presence of the fluorine atoms could make the aromatic rings more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atoms could increase its stability and influence its polarity .Mechanism of Action
Target of Action
Zinc, in general, is known to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . More research is needed to identify the specific targets of ZINC00308470.
Mode of Action
Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .
Biochemical Pathways
Zinc is involved in numerous biochemical pathways. It plays a pivotal role in various physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures
Pharmacokinetics
Zinc is known to be incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
Zinc has been associated with promoting malignancy and invasion in cancer cells, despite its low tissue concentration . It also plays a crucial role in maintaining cellular homeostasis .
Action Environment
Environmental factors can influence the action of ZINC00308470. For instance, temperature and salinity jointly drive the toxicity of zinc oxide nanoparticles . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-15-6-4-14(5-7-15)19(25)23-10-8-13(9-11-23)18(24)22-17-3-1-2-16(21)12-17/h1-7,12-13H,8-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFWNBGMAVOCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-1-[(4-fluorophenyl)carbonyl]piperidine-4-carboxamide |
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